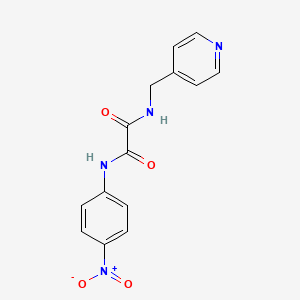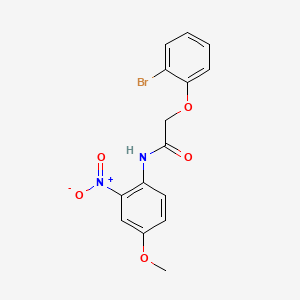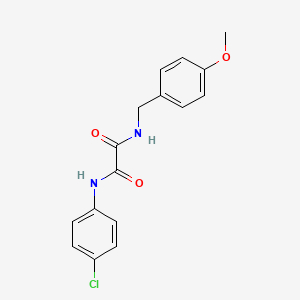
N-(4-nitrophenyl)-N'-(4-pyridinylmethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-nitrophenyl)-N'-(4-pyridinylmethyl)ethanediamide, also known as NPME, is a chemical compound that has gained interest in scientific research due to its potential biological and medicinal applications. This compound belongs to the class of amide compounds and is mainly used in the development of new drugs and as a tool in biochemical research.
Applications De Recherche Scientifique
N-(4-nitrophenyl)-N'-(4-pyridinylmethyl)ethanediamide has been extensively studied for its potential applications in medicinal chemistry and biochemical research. It has been shown to exhibit inhibitory activity against various enzymes, such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are involved in various physiological processes and are targets for the development of drugs for the treatment of Alzheimer's disease, glaucoma, and other disorders.
N-(4-nitrophenyl)-N'-(4-pyridinylmethyl)ethanediamide has also been used as a tool in biochemical research to study the binding and interaction of enzymes with other molecules. It has been shown to bind to the active site of acetylcholinesterase and inhibit its activity, which provides insights into the mechanism of enzyme inhibition and the design of new inhibitors.
Mécanisme D'action
The mechanism of action of N-(4-nitrophenyl)-N'-(4-pyridinylmethyl)ethanediamide involves the binding of the compound to the active site of enzymes, which results in the inhibition of enzyme activity. The binding of N-(4-nitrophenyl)-N'-(4-pyridinylmethyl)ethanediamide to enzymes is thought to be mediated by the formation of hydrogen bonds and other non-covalent interactions with the amino acid residues in the active site.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-nitrophenyl)-N'-(4-pyridinylmethyl)ethanediamide depend on the specific enzyme targeted and the concentration of the compound used. In general, N-(4-nitrophenyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to inhibit the activity of enzymes involved in various physiological processes, such as neurotransmission, carbon dioxide transport, and acid-base balance.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-nitrophenyl)-N'-(4-pyridinylmethyl)ethanediamide has several advantages as a tool in biochemical research, including its high potency and selectivity for certain enzymes, its ease of synthesis, and its stability under various conditions. However, N-(4-nitrophenyl)-N'-(4-pyridinylmethyl)ethanediamide also has some limitations, such as its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for the research on N-(4-nitrophenyl)-N'-(4-pyridinylmethyl)ethanediamide, including the development of new inhibitors for enzymes involved in various diseases, the study of the mechanism of enzyme inhibition and binding, and the exploration of the potential applications of N-(4-nitrophenyl)-N'-(4-pyridinylmethyl)ethanediamide in other areas of research, such as materials science and catalysis.
In conclusion, N-(4-nitrophenyl)-N'-(4-pyridinylmethyl)ethanediamide is a promising compound with potential applications in medicinal chemistry and biochemical research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new drugs and the discovery of new biochemical mechanisms.
Méthodes De Synthèse
The synthesis of N-(4-nitrophenyl)-N'-(4-pyridinylmethyl)ethanediamide involves the reaction of 4-nitrobenzaldehyde with 4-pyridinecarboxaldehyde in the presence of ethylenediamine and acetic acid. The reaction mixture is heated under reflux for several hours, and the resulting solid is filtered, washed, and recrystallized to obtain pure N-(4-nitrophenyl)-N'-(4-pyridinylmethyl)ethanediamide. The yield of N-(4-nitrophenyl)-N'-(4-pyridinylmethyl)ethanediamide can be improved by optimizing the reaction conditions, such as the ratio of reactants, reaction time, and temperature.
Propriétés
IUPAC Name |
N'-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c19-13(16-9-10-5-7-15-8-6-10)14(20)17-11-1-3-12(4-2-11)18(21)22/h1-8H,9H2,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAMRNNLVCXYQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NCC2=CC=NC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-nitrophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl benzenesulfonate](/img/structure/B5159928.png)
![5-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5159929.png)
![1-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone](/img/structure/B5159935.png)
![N-[4-({[(4-chlorophenyl)thio]acetyl}amino)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B5159948.png)
![8-methoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole methanesulfonate](/img/structure/B5159950.png)

![2-(acetylamino)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5159978.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5159979.png)


![3-[3-(benzyloxy)-2-hydroxypropyl]-2-ethyl-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5159995.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(3-pyridinylmethyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5160005.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-3-(2-pyrazinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B5160009.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5160016.png)